4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Description
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a brominated pyrimidine derivative featuring a 3-fluoro-4-methoxyphenyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and anticancer scaffolds due to their ability to mimic nucleobases . The bromine atom at the 4-position enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate more complex derivatives. The 3-fluoro-4-methoxyphenyl group introduces steric and electronic effects that influence molecular recognition and binding affinity in biological systems .
Such features are critical for optimizing solubility and bioavailability in drug design.
Properties
IUPAC Name |
4-bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKLXDHNKWYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives play a significant role in various biological activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, often involving the formation of bonds with target molecules .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects .
Action Environment
Environmental factors can significantly impact the action of a compound .
Biological Activity
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to active sites or altering receptor functions, which can modulate various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment and enzyme-related disorders.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated effective inhibition against non-small cell lung cancer (NSCLC), melanoma, and renal cancer models .
| Cancer Type | Inhibition Percentage |
|---|---|
| Non-Small Cell Lung Cancer | 73.62% |
| Melanoma | 67.48% |
| Renal Cancer | 68.99% |
These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been studied for its role in inhibiting specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs) and other tyrosine kinases involved in cancer progression . The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance its inhibitory potency against these targets.
Case Studies
- In Vivo Efficacy : A study involving xenograft models demonstrated that compounds similar to this compound effectively reduced tumor growth in mice. The pharmacodynamic (PD) evaluations showed sustained inhibition of target kinases over time, highlighting the compound's potential for long-term therapeutic effects .
- Pharmacokinetics : The pharmacokinetic profile of related pyrimidine derivatives has been explored, indicating favorable absorption and distribution characteristics when administered orally. This aspect is critical for the development of effective treatment regimens .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
Pyrimidine derivatives have shown promising antimicrobial properties. For instance, compounds similar to 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine have been reported to exhibit significant activity against various bacterial strains. Studies indicate that certain pyrimidine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .
2. Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory potential of pyrimidine compounds. For example, derivatives have been synthesized that inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The IC50 values for some pyrimidine derivatives against COX-2 enzyme inhibition were reported as low as 0.04 μmol, indicating strong anti-inflammatory activity .
3. Anticancer Properties:
The anticancer potential of pyrimidine derivatives is another area of interest. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Some studies have indicated that certain pyrimidine analogs can effectively target cancer cells by disrupting cellular processes essential for survival .
Case Studies
Several case studies have documented the applications of pyrimidine derivatives:
Case Study 1: Antimicrobial Activity
A study synthesized a series of 4-bromo-pyrimidines and tested their antibacterial properties against standard strains. The results demonstrated that modifications at specific positions on the pyrimidine ring significantly enhanced antibacterial activity compared to standard antibiotics, showcasing the potential for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another study, a novel series of pyrimidines were evaluated for their anti-inflammatory effects using in vivo models. The results indicated that certain derivatives not only reduced edema but also showed a significant decrease in inflammatory markers such as COX-2 and iNOS mRNA levels, suggesting a mechanism by which these compounds exert their effects .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Brominated Pyrimidines
Key Observations:
- Halogen Effects: Bromine in this compound offers greater polarizability than chlorine in 4,6-dichloro-5-methoxypyrimidine, enhancing van der Waals interactions in protein binding .
- Substituent Geometry: The 3-fluoro-4-methoxyphenyl group introduces ortho-para electronic effects, contrasting with the benzimidazole in , which enables metal coordination but reduces solubility.
- Biological Relevance: Compounds with 3-fluoro-4-methoxyphenyl groups (e.g., CA-4 analogs) show sub-nanomolar efficacy against chemoresistant HT-29 colon carcinoma cells by modulating MRP-1/MRP-3 drug transporters .
Crystallographic and Supramolecular Comparisons
- 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol : Exhibits N–H···O and C–H···π interactions, with a dihedral angle of 8.2° between the pyrimidine and benzimidazole rings. This planar arrangement facilitates π-stacking, critical for crystal stability.
- 4,6-Dichloro-5-methoxypyrimidine : Forms 3D frameworks via Cl···N interactions (3.09–3.10 Å), whereas brominated analogs like the target compound may exhibit stronger Br···N/P interactions (~3.3 Å) due to larger atomic size.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine generally follows a multi-step approach:
- Construction of the pyrimidine core with appropriate substitution.
- Introduction of the bromine atom at the 4-position.
- Attachment of the 3-fluoro-4-methoxyphenyl group at the 6-position via cross-coupling or nucleophilic aromatic substitution.
This approach is consistent with methodologies used for similar pyrimidine derivatives, as detailed in recent literature on substituted pyrimidines and related heterocycles.
Preparation of the Pyrimidine Core
Pyrimidine derivatives are commonly synthesized by cyclization reactions involving β-dicarbonyl compounds or chalcones with guanidine derivatives under reflux conditions in ethanol or other suitable solvents. For example, unsymmetrical pyrimidines have been synthesized by cyclization of chalcones with guanidine hydrochloride in the presence of sodium hydroxide under reflux for 24–48 hours, yielding substituted pyrimidines in moderate to good yields (51–69%).
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Cyclization of chalcone with guanidine HCl | NaOH, ethanol, reflux 24–48 h | Pyrimidine derivatives (mono-, di-, tri-substituted) 51–69% yields |
This method allows for variation in substitution patterns on the aromatic rings, facilitating the introduction of groups such as methoxy and fluoro substituents.
Attachment of the 3-Fluoro-4-Methoxyphenyl Group
This method enables the selective introduction of the fluorinated methoxyphenyl group at the 6-position.
Summary Table of Preparation Steps
Research Findings and Notes
- The cyclization of chalcones with guanidine derivatives provides a versatile route to substituted pyrimidines, allowing for varied substitution patterns essential for biological activity tuning.
- Bromination using NBS in DMF is a mild and effective method to introduce bromine at the 4-position without affecting other sensitive groups.
- Palladium-catalyzed cross-coupling reactions remain the gold standard for attaching substituted aryl groups to heterocycles, offering high selectivity and yields.
- Fluorination via halogen exchange is well-established for preparing fluoroaromatic intermediates, especially when radiolabeling is involved, although this may require specialized equipment.
- The combination of these methods allows for the efficient preparation of this compound with potential for further functionalization and biological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
